Positional Isomer Differentiation: 2-yl vs. 4-yl Triphenylsilyl Substitution on Dibenzofuran
The 2-position of dibenzofuran is significantly more reactive toward electrophilic substitution than the 4-position, which governs synthetic accessibility of this isomer. In Friedel-Crafts acylations, the 2-position:3-position reactivity ratio ranges from 2.9 to 13.1, while the 4-position is the least reactive across all studied electrophilic substitutions . This intrinsic positional reactivity provides a synthetic advantage for producing the 2-substituted isomer with higher regiochemical purity. In contrast, the 4-substituted positional isomer (Dibenzofuran-4-yl(triphenyl)silane, CAS 18866-38-1) exhibits a reported melting point of 153–154 °C and predicted boiling point of 545.9 ± 32.0 °C, while the target compound's melting point remains unreported in public databases, indicating different solid-state packing and thermal behavior arising from the altered substitution geometry .
| Evidence Dimension | Electrophilic substitution positional reactivity rank order |
|---|---|
| Target Compound Data | 2-position: highest reactivity among all dibenzofuran positions (rank order: 2- > 3- > 1- > 4-) |
| Comparator Or Baseline | 4-position (Dibenzofuran-4-yl(triphenyl)silane, CAS 18866-38-1): lowest reactivity; mp 153–154 °C |
| Quantified Difference | 2-position vs. 4-position: ~13:1 to ~2.9:1 selectivity advantage for 2-substitution in acylations; 4-isomer mp = 153–154 °C vs. 2-isomer mp not reported (structural difference in solid-state packing) |
| Conditions | Friedel-Crafts acylation, benzylation, and nitration reactions on unsubstituted dibenzofuran (J. Org. Chem. 1991); melting point from ChemicalBook database |
Why This Matters
Higher 2-position reactivity translates to improved synthetic accessibility and regiochemical purity of the target compound compared to the 4-isomer, which is critical for procurement of well-defined building blocks for subsequent derivatization in OLED host material synthesis.
